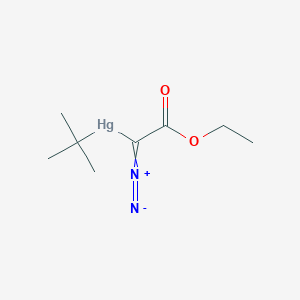
tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury is a complex organomercury compound. Organomercury compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound, in particular, has unique properties due to the presence of both diazonium and mercury functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury typically involves the reaction of tert-butyl diazoacetate with mercury(II) acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of tert-butyl diazoacetate with mercury(II) acetate: This step involves the formation of the diazonium intermediate.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Safety measures are strictly adhered to due to the toxic nature of mercury compounds.
化学反応の分析
Types of Reactions
tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the diazonium group to other functional groups.
Substitution: The diazonium group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of organomercury derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury is used as a reagent for the synthesis of complex organic molecules
Biology and Medicine
In biology and medicine, organomercury compounds have been studied for their antimicrobial and anticancer properties. While the use of mercury compounds in medicine is limited due to toxicity concerns, research continues to explore their potential benefits.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of compounds with specific properties, such as catalysts or advanced materials.
作用機序
The mechanism of action of tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury involves the interaction of the diazonium and mercury functional groups with various molecular targets. The diazonium group can participate in electrophilic aromatic substitution reactions, while the mercury group can form strong bonds with sulfur-containing biomolecules. These interactions can disrupt biological processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
tert-Butyl diazoacetate: A precursor in the synthesis of tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury.
Mercury(II) acetate: Another organomercury compound with different reactivity and applications.
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: A compound with similar structural features but different reactivity.
Uniqueness
This compound is unique due to the combination of diazonium and mercury functional groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
64192-98-9 |
|---|---|
分子式 |
C8H14HgN2O2 |
分子量 |
370.80 g/mol |
IUPAC名 |
tert-butyl-(1-diazo-2-ethoxy-2-oxoethyl)mercury |
InChI |
InChI=1S/C4H5N2O2.C4H9.Hg/c1-2-8-4(7)3-6-5;1-4(2)3;/h2H2,1H3;1-3H3; |
InChIキー |
BVQWGGBPYVAHMN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=[N+]=[N-])[Hg]C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


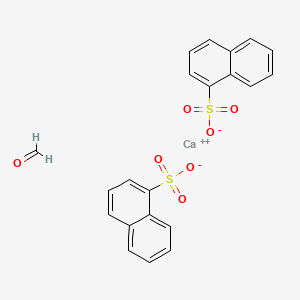
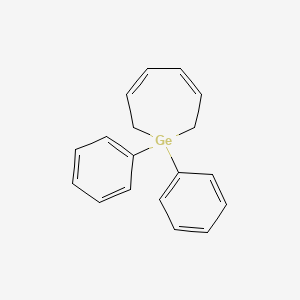


![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)




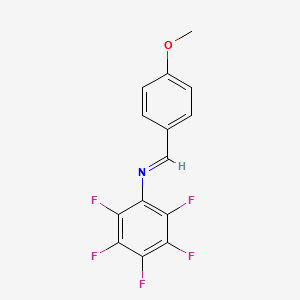
![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)
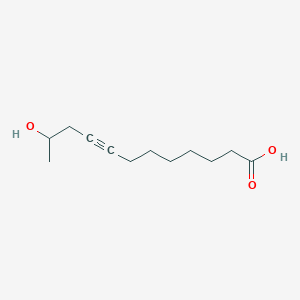
![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
